2-(6-Methyl-1,4-dioxan-2-yl)acetic acid
Description
Properties
Molecular Formula |
C7H12O4 |
|---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
2-(6-methyl-1,4-dioxan-2-yl)acetic acid |
InChI |
InChI=1S/C7H12O4/c1-5-3-10-4-6(11-5)2-7(8)9/h5-6H,2-4H2,1H3,(H,8,9) |
InChI Key |
DULDIFHRRJDMTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1COCC(O1)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methyl-1,4-dioxan-2-yl)acetic acid typically involves the formation of the dioxane ring followed by the introduction of the acetic acid group. One common method includes the cyclization of a suitable diol with an aldehyde or ketone under acidic conditions to form the dioxane ring. Subsequently, the methyl group is introduced via alkylation, and the acetic acid moiety is added through carboxylation reactions.
Industrial Production Methods
In an industrial setting, the production of 2-(6-Methyl-1,4-dioxan-2-yl)acetic acid may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of automated systems and reactors allows for precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(6-Methyl-1,4-dioxan-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The dioxane ring can undergo substitution reactions, where functional groups are replaced with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenating agents like chlorine (Cl₂) or bromine (Br₂) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-(6-Methyl-1,4-dioxan-2-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic properties and applications in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(6-Methyl-1,4-dioxan-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting biochemical processes within cells. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Structural Analogues and Their Properties
Below is a comparative analysis of 2-(6-Methyl-1,4-dioxan-2-yl)acetic acid with key analogues:
Physicochemical and Functional Comparisons
Lipophilicity and Solubility: The 6-methyl group in 2-(6-Methyl-1,4-dioxan-2-yl)acetic acid increases its logP (estimated ~0.5–1.2) compared to the non-methylated analogue (logP ~-0.3), enhancing membrane permeability but reducing water solubility . The methoxyethanol derivative () exhibits higher solubility in polar solvents due to its hydroxyl group but lacks acidic functionality .
Reactivity :
- The acetic acid group enables esterification, amidation, or salt formation, making it versatile for drug conjugation (e.g., prodrug design). In contrast, the oxathiadiazine analogue () shows reactivity toward nucleophiles due to its sulfur and nitrogen atoms .
Biological Activity :
- 1,4-Dioxane derivatives are explored for antimicrobial and anti-inflammatory properties. The methyl group in 2-(6-Methyl-1,4-dioxan-2-yl)acetic acid may enhance bioavailability compared to simpler analogues .
- The oxathiadiazine derivative () is linked to kinase inhibition, highlighting how heterocycle variation dictates target specificity .
Research Findings and Data Tables
Key Research Studies
- Thermal Stability : Dioxane-acetic acid derivatives exhibit moderate thermal stability (decomposition >200°C), suitable for industrial processing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
